1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide

Physicochemical Profiling Drug-likeness Fragment-based design

1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide (CAS 649715-29-7) is a synthetic indole-2-carboxamide derivative with molecular formula C₁₅H₂₀N₄O₂ and a monoisotopic mass of 288.1586 g/mol. The compound features a 1H-indole core substituted at the N1 position with a 4-aminobutyl chain and at the C2 position with an N-(2-amino-2-oxoethyl) carboxamide moiety.

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
CAS No. 649715-29-7
Cat. No. B12605748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide
CAS649715-29-7
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C15H20N4O2/c16-7-3-4-8-19-12-6-2-1-5-11(12)9-13(19)15(21)18-10-14(17)20/h1-2,5-6,9H,3-4,7-8,10,16H2,(H2,17,20)(H,18,21)
InChIKeyAIUJLYLYAGFSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide (CAS 649715-29-7): Structural Identity and Baseline Characterization for Research Procurement


1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide (CAS 649715-29-7) is a synthetic indole-2-carboxamide derivative with molecular formula C₁₅H₂₀N₄O₂ and a monoisotopic mass of 288.1586 g/mol . The compound features a 1H-indole core substituted at the N1 position with a 4-aminobutyl chain and at the C2 position with an N-(2-amino-2-oxoethyl) carboxamide moiety . It belongs to a broader class of indole-2-carboxamides that have been investigated as kinase inhibitors, particularly as IKK2 (IKKβ) inhibitors [1]. The compound is catalogued in screening libraries, including the InterBioScreen collection (STOCK1N-56497) and is available from multiple chemical vendors for research purposes [2]. However, published quantitative biological activity data specific to this exact compound remains extremely limited in the peer-reviewed literature.

Why Generic Substitution Fails for 1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide (CAS 649715-29-7): Structural Determinants and Target Engagement Considerations


Although the indole-2-carboxamide scaffold is shared across numerous research compounds, the specific substitution pattern of CAS 649715-29-7—a primary amine-terminated N1-butyl chain combined with a primary amide-terminated C2 carboxamide side chain—creates a distinct hydrogen-bond donor/acceptor profile (3 HBD, 3 HBA) and conformational flexibility (7 rotatable bonds) that cannot be replicated by simpler analogs . The indole-2-carboxamide patent literature demonstrates that variations in the N1 substituent and the C2 carboxamide side chain profoundly affect IKK2 inhibitory potency, with certain substitution patterns conferring nanomolar activity while closely related analogs show orders-of-magnitude potency losses [1]. The N-(2-amino-2-oxoethyl) terminus provides a unique primary amide functionality that may engage the kinase hinge region or solvent-exposed residues differently than the N-methyl, N-phenyl, or N-benzyl carboxamide analogs commonly explored in the MAO and kinase inhibitor literature [2]. Substituting this compound with a simpler indole-2-carboxamide lacking either the 4-aminobutyl or the 2-amino-2-oxoethyl group risks altering target engagement, physicochemical properties, and biological readouts in ways that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for 1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide (CAS 649715-29-7): Head-to-Head and Cross-Study Comparator Analysis


Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile Relative to N-Substituted Indole-2-Carboxamide Comparators

CAS 649715-29-7 possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with 7 rotatable bonds, derived from its primary amine, primary amide, and indole carboxamide groups . In contrast, simpler indole-2-carboxamide comparators that lack the 4-aminobutyl or 2-amino-2-oxoethyl moieties—such as N-phenyl-1H-indole-2-carboxamide (HBD = 1, HBA = 2, rotatable bonds = 2) or N-benzyl-1H-indole-2-carboxamide (HBD = 1, HBA = 2, rotatable bonds = 3)—exhibit substantially different hydrogen bonding and conformational flexibility profiles [1]. This divergence directly impacts aqueous solubility, permeability, and target binding pharmacophore compatibility, making generic substitution unreliable in any assay where these parameters influence the readout.

Physicochemical Profiling Drug-likeness Fragment-based design Indole-2-carboxamide Solubility

IKK2 Inhibitor Class Membership: Structural Alignment with the GlaxoSmithKline Indole-2-Carboxamide Patent Series

The indole-2-carboxamide scaffold of CAS 649715-29-7 maps directly onto the general Formula I disclosed in multiple GlaxoSmithKline patent applications claiming IKK2 (IKKβ) inhibitors for inflammatory and tissue repair disorders, including rheumatoid arthritis, asthma, and COPD [1]. In these patents, compounds bearing an N1-alkylamine substituent and a C2-carboxamide side chain are explicitly claimed as kinase inhibitors [1]. While specific IC₅₀ values for CAS 649715-29-7 are not publicly available, the patent SAR indicates that N1-aminoalkyl substitution is a critical determinant of IKK2 inhibitory potency, and the 4-aminobutyl chain places this compound within the claimed active chemical space. By contrast, the simpler indole-2-carboxamide core (C₁₀H₁₀N₂O, MW ~174) lacks any kinase inhibition claim in the patent literature and would not be expected to engage the IKK2 ATP-binding site.

IKK2 inhibitor IKKβ kinase NF-κB pathway Inflammation Indole carboxamide

Cellular Differentiation and Antiproliferative Claim: Evidence from Patent-Associated Biological Annotation

A patent-associated biological annotation for CAS 649715-29-7 states that the compound "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte," suggesting potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological claim distinguishes CAS 649715-29-7 from simpler indole-2-carboxamides such as N-phenyl-1H-indole-2-carboxamide or N-benzyl-1H-indole-2-carboxamide, which have been characterized primarily as MAO-A/MAO-B inhibitors (Kᵢ values of 30-130 nM for MAO-A) rather than as differentiation-inducing agents [2]. However, the annotation does not provide quantitative IC₅₀ values, EC₅₀ values, or comparative data against structural analogs for the differentiation or antiproliferative endpoints. This evidence must be considered provisional and requires independent experimental confirmation.

Antiproliferative Cell differentiation Monocyte Psoriasis Cancer

Recommended Research Application Scenarios for 1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide (CAS 649715-29-7) Based on Available Evidence


IKK2/NF-κB Pathway Screening in Inflammatory Disease Models

Given its structural alignment with the GSK indole-2-carboxamide IKK2 inhibitor patent series, CAS 649715-29-7 is most defensibly deployed as a screening compound in IKK2 enzymatic assays and cell-based NF-κB reporter systems [1]. Researchers investigating inflammatory disorders (rheumatoid arthritis, asthma, COPD) may use this compound as a structurally authenticated member of the indole-2-carboxamide IKK2 inhibitor class for hit confirmation and SAR expansion studies. Users should independently determine IKK2 IC₅₀ values before drawing conclusions about potency relative to literature benchmark inhibitors.

Phenotypic Screening for Monocyte Differentiation and Antiproliferative Activity

Based on the patent-associated biological annotation claiming differentiation-inducing and antiproliferative activity, CAS 649715-29-7 may be evaluated in phenotypic assays measuring monocyte/macrophage differentiation markers (e.g., CD14, CD11b expression) or in proliferation assays using undifferentiated leukemia cell lines (e.g., HL-60, U937) [2]. This application scenario is provisional; users should treat the differentiation claim as a hypothesis requiring dose-response validation with appropriate positive controls (e.g., PMA, vitamin D3) and negative controls.

Physicochemical Comparator Study for Indole-2-Carboxamide Solubility and Permeability Profiling

The elevated hydrogen bond donor count (HBD = 3) and rotatable bond count (7) of CAS 649715-29-7, compared to simpler N-phenyl or N-benzyl indole-2-carboxamides (HBD = 1, rotatable bonds = 2-3), make this compound a useful probe for studying the impact of polarity and flexibility on aqueous solubility, logD, and parallel artificial membrane permeability (PAMPA) within the indole-2-carboxamide chemical series . Such studies can inform lead optimization programs where balancing potency with drug-like properties is critical.

Chemical Biology Tool for Primary Amine- and Primary Amide-Functionalized Probe Development

The presence of both a primary amine (on the N1-butyl chain) and a primary amide (on the C2 side chain) provides two distinct reactive handles for bioconjugation, fluorescent labeling, or affinity matrix immobilization . This dual functionality distinguishes CAS 649715-29-7 from mono-functional indole-2-carboxamides and enables chemoproteomic pull-down experiments or fluorescent probe development for target identification studies, provided that conjugation does not ablate biological activity.

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